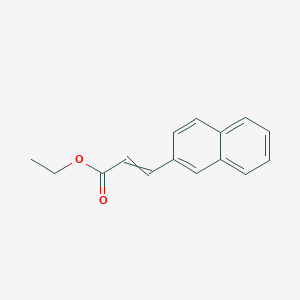
2-Propenoic acid, 3-(2-naphthalenyl)-, ethyl ester
Cat. No. B8601456
Key on ui cas rn:
19661-27-9
M. Wt: 226.27 g/mol
InChI Key: VARFCVWJZNTTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04335054
Procedure details


The procedure described in Example 28 is repeated, except that 9.55 g (0.05 mol) of 2-naphthoyl chloride and 6.25 g (0.0625 mol) of ethyl acrylate are used. After a reaction time of 2 hours at 120° C., 9.9 g (0.044 mol) of ethyl β-(2-naphthyl)-acrylate are obtained, corresponding to a yield of 88% of theory; boiling point 106°-110° C./4 Pa. Analysis for C15H14O2 (molecular weight 188): calculated C 79.62%, H 6.24%, O 14.14%; found C 79.39%, H 6.49%, O 14.08%.


Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11](Cl)=O.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=C>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=[CH:15][C:14]([O:18][CH2:19][CH3:20])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
6.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C=CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.044 mol | |
| AMOUNT: MASS | 9.9 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
